![molecular formula C8H16N2O3 B13904024 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid](/img/structure/B13904024.png)
2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid is a compound that belongs to the class of organic compounds known as amino acids and derivatives. This compound is characterized by the presence of an amino group and a carboxylic acid group, making it a key building block in various biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-3,3-dimethylbutanoic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound often involves the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in various biochemical pathways and its potential as a biomarker.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. It may also interact with receptors and transporters, modulating cellular functions .
相似化合物的比较
Similar Compounds
Similar compounds include:
2-amino-3,3-dimethylbutanoic acid: A derivative of leucine with similar structural features.
Glycine: The simplest amino acid, often used as a reference compound in studies.
Diglycine: A dipeptide consisting of two glycine molecules, used in various biochemical applications.
Uniqueness
What sets 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid apart is its unique combination of structural features, which confer specific biochemical properties.
属性
分子式 |
C8H16N2O3 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC 名称 |
2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C8H16N2O3/c1-8(2,3)6(9)7(13)10-4-5(11)12/h6H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t6-/m1/s1 |
InChI 键 |
VMKWSMUDKIJVIS-ZCFIWIBFSA-N |
手性 SMILES |
CC(C)(C)[C@@H](C(=O)NCC(=O)O)N |
规范 SMILES |
CC(C)(C)C(C(=O)NCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


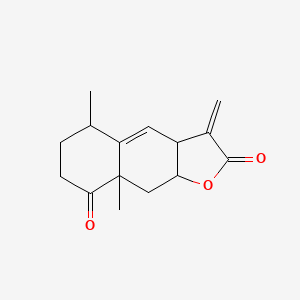

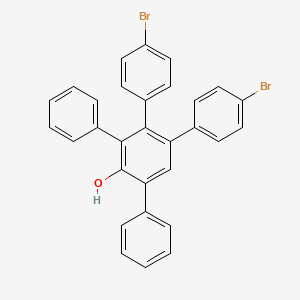
![methyl (Z)-2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B13903973.png)
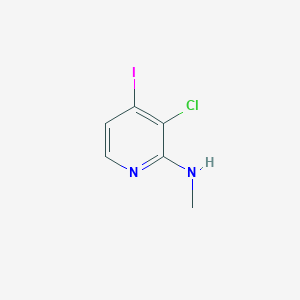

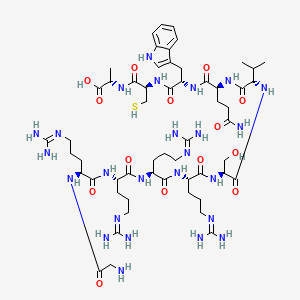
![3-Bromopyrrolo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B13903996.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]oxyacetic acid](/img/structure/B13903999.png)
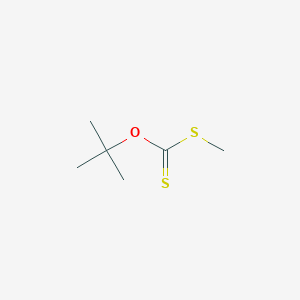
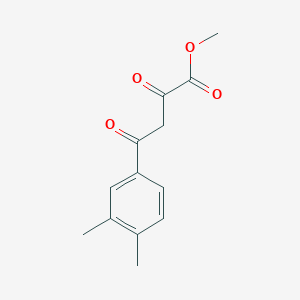
![[(2R)-azepan-2-yl]methanol;hydrochloride](/img/structure/B13904007.png)
![O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate](/img/structure/B13904012.png)
![heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B13904014.png)
